
(Cyclohex-2-en-1-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohex-2-en-1-yl)methanethiol is an organic compound characterized by a cyclohexene ring with a methanethiol group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-2-en-1-yl)methanethiol typically involves the reaction of cyclohexene with methanethiol under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the methanethiol group to the cyclohexene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohex-2-en-1-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methanethiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
(Cyclohex-2-en-1-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Cyclohex-2-en-1-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: Similar in structure but lacks the methanethiol group.
Cyclohex-2-en-1-ol: Contains a hydroxyl group instead of a methanethiol group.
Cyclohex-2-en-1-ylmethanol: Similar structure with a methanol group instead of methanethiol.
Uniqueness
(Cyclohex-2-en-1-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H12S |
|---|---|
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-ylmethanethiol |
InChI |
InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 |
Clave InChI |
YZLQZWYVPRASIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


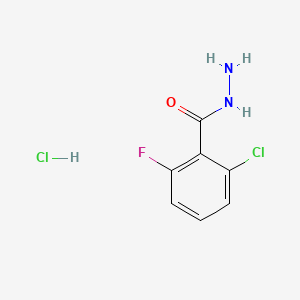
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
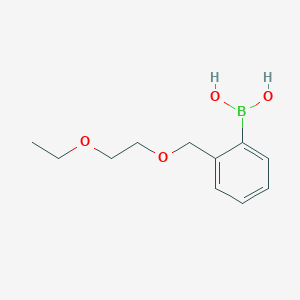
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)

![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
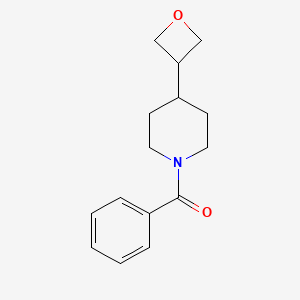
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
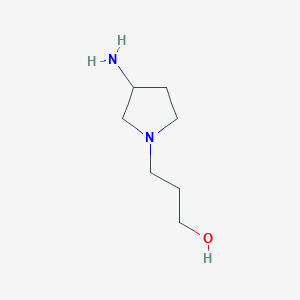
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
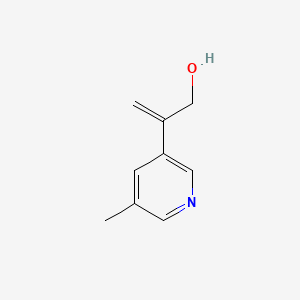

![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
